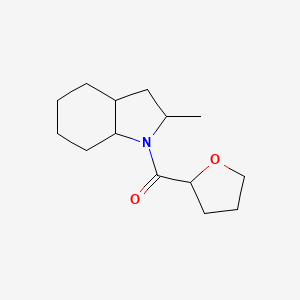
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone is a chemical compound that has been of interest to researchers due to its potential applications in the field of pharmacology. It is a cyclic amide that is structurally similar to other compounds that have been found to have therapeutic properties.
Mécanisme D'action
The mechanism of action of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone is not fully understood. However, it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone in lab experiments is its relatively low toxicity. However, its solubility in aqueous solutions is limited, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound.
2. Development of new synthetic methods for producing this compound.
3. Investigation of the potential of this compound as a treatment for specific diseases, such as cancer, inflammation, and infectious diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Development of new formulations and delivery methods for this compound to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of pharmacology. Research on this compound has shown that it has activity against a variety of diseases and has a relatively low toxicity. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone involves the reaction of 2-methylindoline with glyoxal in the presence of a Lewis acid catalyst. The resulting product is then treated with an acid to yield the final compound.
Applications De Recherche Scientifique
Research on (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone has focused on its potential as a therapeutic agent. Studies have shown that this compound has activity against a variety of diseases, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10-9-11-5-2-3-6-12(11)15(10)14(16)13-7-4-8-17-13/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXXGJLIECIBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

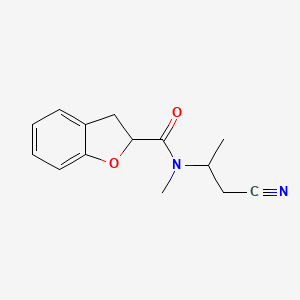
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)

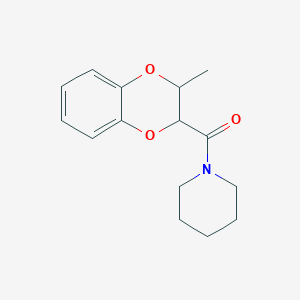

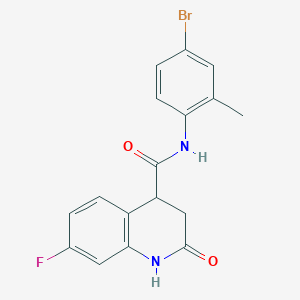
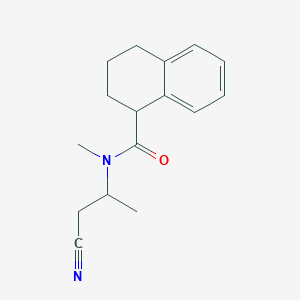
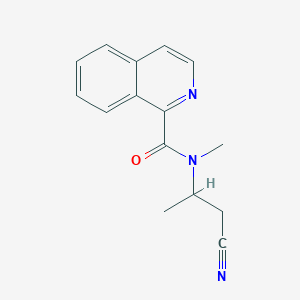
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
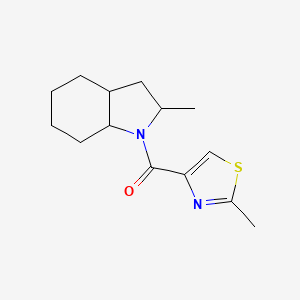
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B7563465.png)